4,5-Dihydro-1,3-thiazol-2-amine;4-(4-methoxyanilino)-4-oxobutanoic acid
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Overview
Description
4,5-Dihydro-1,3-thiazol-2-amine;4-(4-methoxyanilino)-4-oxobutanoic acid is a compound that combines a thiazole ring with an amine group and a substituted butanoic acid. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-methoxyanilino)-4-oxobutanoic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the butanoic acid moiety.
Substitution: Various substitution reactions could occur, especially on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-1,3-thiazol-2-amine derivatives
- 4-(4-methoxyanilino)-4-oxobutanoic acid analogs
Uniqueness
The uniqueness of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-methoxyanilino)-4-oxobutanoic acid might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
171088-74-7 |
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Molecular Formula |
C14H19N3O4S |
Molecular Weight |
325.39 g/mol |
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-amine;4-(4-methoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO4.C3H6N2S/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15;4-3-5-1-2-6-3/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15);1-2H2,(H2,4,5) |
InChI Key |
GLEMCTVKJLMGRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
Origin of Product |
United States |
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